molecular formula C15H18BrN5O3 B5509637 5-bromo-N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)-2-furamide

5-bromo-N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)-2-furamide

Cat. No. B5509637
M. Wt: 396.24 g/mol
InChI Key: ODGQFDSRBDHXCI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related pyrido[2',3':4,5]furo[3,2-d]pyrimidin-4-amines, which share structural similarities with the target compound, involves the conversion of 3,5-dibromopyridine into a 3-amino-6-bromofuro[3,2-b]pyridine-2-carbonitrile intermediate. This intermediate undergoes formylation, followed by Suzuki-Miyaura cross-coupling for functionalization, and finally, cyclization steps to form the desired product. These methods demonstrate the complexity and precision required in synthesizing such intricate molecules (Deau et al., 2013).

Molecular Structure Analysis

Structural analysis of compounds within this family often involves single crystal X-ray diffraction to determine the precise arrangement of atoms and the molecular conformation. Such studies reveal the intramolecular and intermolecular interactions that dictate the compound's stability and reactivity. The detailed molecular structure is crucial for understanding the compound's interaction with biological targets.

Chemical Reactions and Properties

The chemical reactivity of this compound can be inferred from similar molecules, where reactions with ethyl bromopyruvate have been used to synthesize various heterocyclic systems. These reactions underscore the compound's versatility in forming new bonds and its potential as a precursor for synthesizing a wide array of biologically active molecules.

Physical Properties Analysis

The physical properties of such compounds, including melting point, solubility, and stability, are essential for their application in drug development. These properties are determined using a range of analytical techniques, such as NMR spectroscopy and mass spectrometry, providing insights into the compound's behavior in different environments.

Chemical Properties Analysis

The chemical properties, including acidity, basicity, reactivity with nucleophiles, and electrophiles, are fundamental to understanding how the compound interacts with biological systems. Studies on similar molecules have shown that the presence of various substituents can significantly affect these properties, altering the compound's pharmacological profile.

For further insights and detailed information on related compounds and methodologies, the following references provide a comprehensive understanding:

  • (Deau et al., 2013): Synthesis of novel pyrido[2',3':4,5]furo[3,2-d]pyrimidin-4-amines and their inhibitory activity against Ser/Thr kinases.

Future Directions

The future directions for research on “5-bromo-N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)-2-furamide” could include further investigation into its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. This could provide valuable information for potential applications in various fields .

properties

IUPAC Name

5-bromo-N-[2-[(6-morpholin-4-ylpyrimidin-4-yl)amino]ethyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18BrN5O3/c16-12-2-1-11(24-12)15(22)18-4-3-17-13-9-14(20-10-19-13)21-5-7-23-8-6-21/h1-2,9-10H,3-8H2,(H,18,22)(H,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODGQFDSRBDHXCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC=NC(=C2)NCCNC(=O)C3=CC=C(O3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18BrN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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